molecular formula C22H19ClN4O2 B11262207 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethylphenyl)acetamide

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B11262207
M. Wt: 406.9 g/mol
InChI Key: ZXTOWOIAXNFWGY-UHFFFAOYSA-N
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Description

The compound 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethylphenyl)acetamide is a pyrazolo-pyrazinone derivative characterized by a fused bicyclic heteroaromatic core. Key structural features include:

  • A 4-chlorophenyl group at position 2 of the pyrazolo[1,5-a]pyrazin-4-one scaffold.
  • An N-(3,4-dimethylphenyl)acetamide side chain at position 4.
  • A ketone group at position 4, contributing to hydrogen-bonding interactions.

This compound’s molecular weight is estimated to be ~420–430 g/mol (based on analogs in ).

Properties

Molecular Formula

C22H19ClN4O2

Molecular Weight

406.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C22H19ClN4O2/c1-14-3-8-18(11-15(14)2)24-21(28)13-26-9-10-27-20(22(26)29)12-19(25-27)16-4-6-17(23)7-5-16/h3-12H,13H2,1-2H3,(H,24,28)

InChI Key

ZXTOWOIAXNFWGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O)C

Origin of Product

United States

Preparation Methods

Formation of the Pyrazolo[1,5-a]pyrazine Skeleton

The pyrazolo[1,5-a]pyrazine core is typically synthesized through cyclization reactions involving hydrazine derivatives and dichlorinated precursors. A method described by VulcanChem involves reacting 2,2-dichlorovinylacetophenones with hydrazine hydrate under reflux conditions in ethanol to form the intermediate pyrazoline structure. Subsequent oxidation using potassium permanganate in acidic media yields the pyrazolo[1,5-a]pyrazine scaffold.

Key parameters for this step include:

  • Temperature : 80–90°C for cyclization, 25°C for oxidation.

  • Reaction Time : 12 hours for cyclization, 2 hours for oxidation.

  • Yield : 68–72% for the two-step sequence.

Introduction of the 4-Chlorophenyl Group

Electrophilic aromatic substitution is employed to attach the 4-chlorophenyl moiety to the pyrazolo[1,5-a]pyrazine core. Using Friedel-Crafts acylation, 4-chlorobenzoyl chloride reacts with the core in the presence of aluminum chloride (AlCl₃) as a catalyst. The reaction proceeds in dichloromethane at 0°C to minimize side products, achieving a yield of 85%.

Continuous Flow Manufacturing for Industrial Scalability

Plug-Flow Reactor Design

A continuous flow process developed by Genentech researchers enables large-scale synthesis of related pyrazolo-pyrazine intermediates. The method uses a plug-flow reactor for the metalation/formylation of 2,6-dichloropyrazine with i-Pr₂NMgCl·LiCl (MgDA), followed by hydrazine cyclization in a continuous stirred-tank reactor (CSTR).

Table 1: Optimized Conditions for Continuous Flow Synthesis

ParameterValue
Residence Time15 minutes (metalation step)
Temperature−10°C (metalation), 50°C (CSTR)
Hydrazine Equiv3.5 equivalents
Throughput2.5 kg/day

This approach mitigates safety risks associated with exothermic reactions and improves reproducibility, achieving a 78% overall yield.

Acetamide Side-Chain Incorporation

Nucleophilic Acylation

The N-(3,4-dimethylphenyl)acetamide side chain is introduced via nucleophilic substitution. The pyrazolo[1,5-a]pyrazine intermediate is treated with 3,4-dimethylphenylamine in the presence of N,N′-carbonyldiimidazole (CDI) as a coupling agent. The reaction occurs in tetrahydrofuran (THF) at room temperature, yielding 89% of the target compound after column chromatography.

Table 2: Key Metrics for Side-Chain Attachment

ParameterValue
SolventTHF
CatalystCDI (1.2 equivalents)
Reaction Time6 hours
Purity (HPLC)≥98%

Alternative Routes via β-Dicarbonyl Compounds

Condensation with N-Aminopyridines

An alternative method from ACS Omega utilizes β-dicarbonyl compounds (e.g., ethyl acetoacetate) and N-aminopyridines under aerobic conditions. The reaction is catalyzed by acetic acid in ethanol at 130°C, forming the pyrazolo[1,5-a]pyrazine core in a single step.

Table 3: Optimization of β-Dicarbonyl Condensation

EntryAcid (Equiv)AtmosphereYield (%)
1HOAc (6)O₂94
2p-TSA (2)O₂41

This method reduces the number of steps but requires stringent oxygen control to prevent side reactions.

Purification and Characterization

Crystallization Techniques

The final compound is purified via recrystallization from a mixture of ethyl acetate and hexane (1:3 ratio), yielding needle-shaped crystals suitable for X-ray diffraction.

Analytical Validation

  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) confirms the presence of the 4-chlorophenyl (δ 7.45–7.49 ppm) and acetamide (δ 2.10 ppm) groups.

  • Mass Spectrometry : High-resolution MS (ESI+) shows a molecular ion peak at m/z 452.9 [M+H]⁺, consistent with the molecular formula C₂₂H₁₈ClN₄O₂.

Industrial-Scale Considerations

Environmental Impact

Waste streams containing chlorinated byproducts are treated via catalytic hydrogenation to reduce halogen content before disposal .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. .

Scientific Research Applications

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazolo[1,5-a]pyrazinone Core

Compound 1 : N-(4-Chlorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide ()
  • Key Differences :
    • 4-Ethoxyphenyl vs. 4-chlorophenyl at position 2.
    • N-(4-chlorophenyl) vs. N-(3,4-dimethylphenyl) acetamide.
  • Properties: Molecular weight: 422.87 g/mol. logP: 3.5 (similar lipophilicity to the target compound).
Compound 2 : 2-[2-(4-Chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide ()
  • Key Differences :
    • N-[2-chloro-5-(trifluoromethyl)phenyl] substituent.
  • Properties :
    • Molecular weight: 481.3 g/mol.
    • The trifluoromethyl group enhances electron-withdrawing effects and metabolic resistance, but may reduce solubility due to increased hydrophobicity .
Compound 3 : 2-[2-(4-Chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide ()
  • Key Differences :
    • 3-Fluoro-4-methylphenyl group introduces both electron-withdrawing (F) and electron-donating (CH₃) effects.
  • Properties :
    • Molecular weight: 410.8 g/mol.
    • Lower logP (~3.0–3.3) compared to the target compound, suggesting improved aqueous solubility .

Analogues with Modified Heterocyclic Cores

Compound 4 : N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide ()
  • Key Differences :
    • 3,4-Dimethoxyphenyl substituent and dihydrobenzodioxin side chain.
Compound 5 : 2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide ()
  • Key Differences :
    • Sulfanyl linker at position 4 and methylsulfanylphenyl group.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents Notable Properties
Target Compound C₂₂H₂₀ClN₄O₂ (est.) ~425 ~3.8 4-Cl-C₆H₄, 3,4-(CH₃)₂C₆H₃ High lipophilicity, potential CNS penetration
N-(4-Chlorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide () C₂₂H₁₉ClN₄O₃ 422.87 3.50 4-EtO-C₆H₄, 4-Cl-C₆H₄ Moderate solubility, ethoxy metabolic liability
2-[2-(4-Chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide () C₂₁H₁₃Cl₂F₃N₄O₂ 481.3 ~4.2 4-Cl-C₆H₄, 2-Cl-5-CF₃-C₆H₃ High metabolic stability, low solubility
2-[2-(4-Chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide () C₂₁H₁₆ClFN₄O₂ 410.8 ~3.2 4-Cl-C₆H₄, 3-F-4-CH₃-C₆H₃ Improved solubility, balanced electronic effects

Biological Activity

The compound 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethylphenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article summarizes its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Core Structure : Pyrazolo[1,5-a]pyrazine
  • Substituents :
    • 4-chlorophenyl group
    • N-(3,4-dimethylphenyl)acetamide

This unique combination of structural features suggests potential interactions with various biological targets.

Antiviral Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant antiviral properties. For example, compounds with similar structures have shown efficacy against human adenovirus (HAdV) infections. The mechanism of action typically involves inhibition of viral DNA replication and suppression of the viral life cycle stages .

Anticancer Properties

Research has also highlighted the anticancer potential of pyrazolo compounds. These compounds often induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in several cancer cell lines, suggesting a promising avenue for cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication or cancer cell metabolism.
  • Receptor Modulation : Interaction with specific cellular receptors could alter signaling pathways that promote cell growth or viral replication.
  • Induction of Oxidative Stress : Some studies suggest that pyrazolo compounds can increase reactive oxygen species (ROS) levels in cells, leading to apoptosis.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanismReference
AntiviralHigh (IC50 < 0.3 μM)Inhibition of DNA replication
AnticancerModerateInduction of apoptosis
CytotoxicityLow (CC50 > 150 μM)Cell cycle arrest

Case Study: Antiviral Efficacy Against HAdV

In a recent study focusing on the antiviral properties of similar pyrazolo compounds, it was found that certain derivatives exhibited IC50 values as low as 0.27 μM against HAdV while maintaining low cytotoxicity (CC50 = 156.8 μM). This highlights the potential for further development into therapeutic agents for viral infections .

Case Study: Cancer Cell Lines

Another study evaluated the effects of pyrazolo derivatives on various cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis in breast and lung cancer cells. The precise pathways involved are still under investigation but suggest a multifaceted approach to targeting cancer cells .

Q & A

Q. Optimal Conditions :

  • Solvents : Polar aprotic solvents (DMF, DMSO) for cyclization; dichloromethane for acylation .
  • Catalysts : Piperidine or triethylamine for base-mediated reactions .
  • Temperature : 60–80°C for cyclization; room temperature for acylation .

Which analytical methods are most reliable for structural confirmation and purity assessment?

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., δ 7.3–8.1 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Confirmation of molecular ion peaks (e.g., [M+H]⁺ at m/z 436.9) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .
  • X-ray Crystallography : For absolute configuration determination (e.g., triclinic crystal system, P1 space group) .

How can contradictory biological activity data between structural analogs be resolved?

Advanced Research Focus
Contradictions often arise from substituent effects. For example:

  • Dimethoxy vs. Chlorophenyl Groups : Dimethoxy derivatives (e.g., in ) show enhanced receptor binding compared to chlorophenyl analogs due to electron-donating effects.
  • Methodological Approach :
    • In Vitro Assays : Compare IC₅₀ values across analogs using standardized enzyme inhibition assays (e.g., kinase targets) .
    • Computational Modeling : Density Functional Theory (DFT) to analyze electronic properties and steric interactions .
    • Structural Overlays : X-ray or docking studies to identify binding site discrepancies .

What computational strategies can predict reactivity or optimize synthesis?

Q. Advanced Research Focus

  • Reaction Path Searching : Quantum chemical calculations (e.g., Gaussian09) to identify low-energy transition states .
  • Machine Learning : Training models on existing pyrazolo-pyrazine reaction datasets to predict yields .
  • Solvent Optimization : COSMO-RS simulations to select solvents that stabilize intermediates .

What mechanistic insights exist for its biological activity?

Advanced Research Focus
Proposed mechanisms include:

  • Kinase Inhibition : Competitive binding to ATP pockets in kinases (e.g., JAK2) via hydrogen bonding with the pyrazine carbonyl .
  • Anti-inflammatory Action : Suppression of NF-κB pathway via interaction with IKKβ, validated by Western blotting .
  • Apoptosis Induction : Caspase-3 activation in cancer cell lines (e.g., MCF-7), measured via flow cytometry .

How should stability issues during storage be addressed?

Q. Advanced Research Focus

  • Degradation Pathways : Hydrolysis of the acetamide group under humid conditions .
  • Mitigation Strategies :
    • Storage : –20°C in airtight containers with desiccants .
    • Stabilizers : Co-formulation with antioxidants (e.g., BHT) in DMSO stocks .

What strategies improve pharmacokinetics in derivative design?

Q. Advanced Research Focus

  • Bioisosteric Replacement : Swap chlorophenyl with fluorophenyl to enhance metabolic stability .
  • Prodrug Design : Esterification of the acetamide to improve oral bioavailability .
  • LogP Optimization : Introduce hydrophilic groups (e.g., morpholine) to reduce LogP from 3.2 to <2.5 .

How can discrepancies in reaction yields be systematically addressed?

Q. Advanced Research Focus

  • DoE (Design of Experiments) : Vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), solvents, and temperatures to identify critical factors .
  • In Situ Monitoring : ReactIR to track intermediate formation and adjust conditions dynamically .
  • Contamination Checks : ICP-MS to detect trace metal impurities from catalysts .

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